{8-Oxabicyclo[3.2.1]octan-3-yl}methanol

Medicinal Chemistry Physicochemical Properties Drug Design

{8-Oxabicyclo[3.2.1]octan-3-yl}methanol (CAS 1781031-03-5) is a bicyclic organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol, characterized by an 8-oxabicyclo[3.2.1]octane core scaffold bearing a hydroxymethyl group at the 3-position. The 8-oxabicyclo[3.2.1]octane framework is a privileged structure in medicinal chemistry and organic synthesis, serving as a core motif in numerous natural products and as a versatile chiral building block for stereoselective transformations.

Molecular Formula C8H14O2
Molecular Weight 142.198
CAS No. 1781031-03-5
Cat. No. B2930024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{8-Oxabicyclo[3.2.1]octan-3-yl}methanol
CAS1781031-03-5
Molecular FormulaC8H14O2
Molecular Weight142.198
Structural Identifiers
SMILESC1CC2CC(CC1O2)CO
InChIInChI=1S/C8H14O2/c9-5-6-3-7-1-2-8(4-6)10-7/h6-9H,1-5H2
InChIKeyKUXGNVRGZXBAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





{8-Oxabicyclo[3.2.1]octan-3-yl}methanol (CAS 1781031-03-5): Chemical Profile and Procurement Specifications for Heterocyclic Building Block Applications


{8-Oxabicyclo[3.2.1]octan-3-yl}methanol (CAS 1781031-03-5) is a bicyclic organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol, characterized by an 8-oxabicyclo[3.2.1]octane core scaffold bearing a hydroxymethyl group at the 3-position . The 8-oxabicyclo[3.2.1]octane framework is a privileged structure in medicinal chemistry and organic synthesis, serving as a core motif in numerous natural products and as a versatile chiral building block for stereoselective transformations [1]. This compound is commercially available as a heterocyclic building block with a typical purity specification of 97% (HPLC) [2], and it is supplied for professional research, manufacturing, and industrial applications .

Why Generic 8-Oxabicyclo[3.2.1]octane Building Blocks Cannot Replace {8-Oxabicyclo[3.2.1]octan-3-yl}methanol in Synthetic Sequences


The 8-oxabicyclo[3.2.1]octane scaffold is a versatile platform, but its synthetic utility is critically dependent on the precise positioning and nature of appended functional groups [1]. Simple substitution of {8-Oxabicyclo[3.2.1]octan-3-yl}methanol with a structurally similar analog—such as the corresponding carboxylic acid, ester, or amine—introduces a chemically orthogonal handle that fundamentally alters downstream reaction compatibility. The primary alcohol (-CH₂OH) moiety in this compound offers distinct nucleophilic character and can undergo oxidation, esterification, etherification, or conversion to leaving groups (e.g., tosylate, halide), enabling transformations that are not accessible with the acid, ester, or unsubstituted parent scaffold . Consequently, substituting this specific building block with a different 3-substituted or unsubstituted 8-oxabicyclo[3.2.1]octane analog would derail planned synthetic routes and compromise the ability to install the desired molecular complexity, as evidenced by the scaffold's established role in generating chiral C-linked nucleosides and disaccharides [2].

Quantitative Differentiation of {8-Oxabicyclo[3.2.1]octan-3-yl}methanol: Comparative Physicochemical and Functional Data Versus Closest Analogs


Hydrogen Bond Donor Capacity: {8-Oxabicyclo[3.2.1]octan-3-yl}methanol vs. 8-Oxabicyclo[3.2.1]octane-3-carboxylic Acid

The primary alcohol moiety of {8-Oxabicyclo[3.2.1]octan-3-yl}methanol confers a single hydrogen bond donor (HBD) capacity, whereas the carboxylic acid analog possesses one HBD (from the -COOH group) but exhibits additional acidity and ionization potential that alter its pharmacokinetic profile and synthetic handling . Specifically, the computed LogP for the target methanol compound is 0.43, compared to an XLogP3-AA of 0.7 for 8-oxabicyclo[3.2.1]octane-3-carboxylic acid, indicating that the methanol derivative is more hydrophilic [1]. This distinction is critical for modulating solubility, permeability, and off-target interactions in drug candidate optimization, and the absence of an acidic proton simplifies reaction conditions and purification strategies [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Functional Group Orthogonality: Hydroxymethyl vs. Carboxylic Acid Derivatives in Downstream Transformations

The primary alcohol of {8-Oxabicyclo[3.2.1]octan-3-yl}methanol enables a distinct set of synthetic transformations compared to the 3-carboxylic acid analog. While the acid can undergo amide coupling or esterification, the alcohol can be converted into a broader array of functionalities: it can be oxidized to the corresponding aldehyde or carboxylic acid, alkylated to form ethers, converted to a leaving group (e.g., mesylate, tosylate, halide) for nucleophilic displacement, or used directly in Mitsunobu reactions to install diverse nucleophiles with stereochemical inversion . In contrast, the carboxylic acid lacks this direct oxidation/alkylation versatility and often requires protection/deprotection steps. Furthermore, the 8-oxabicyclo[3.2.1]octane scaffold bearing a hydroxymethyl group has been specifically utilized as a chiral building block for the synthesis of conduritols and C-linked nucleosides, demonstrating its unique synthetic value [1].

Organic Synthesis Building Blocks Medicinal Chemistry

Molecular Weight and sp³ Fraction (Fsp³) Comparison for Lead Optimization

The compound exhibits a molecular weight of 142.20 g/mol and an Fsp³ value of 1.0 (100% sp³-hybridized carbons), indicating a completely saturated carbon framework . This high Fsp³ is associated with improved clinical success rates due to enhanced three-dimensionality, reduced planarity, and lower promiscuity compared to flat aromatic structures [1]. In contrast, the structurally related 8-oxabicyclo[3.2.1]octane-3-carboxylic acid has a molecular weight of 156.18 g/mol and an Fsp³ of 0.875 (87.5%), with one sp²-hybridized carbonyl carbon reducing overall saturation [2]. The lower molecular weight and higher Fsp³ of the target compound position it as a more favorable fragment for lead optimization programs that prioritize ligand efficiency metrics and three-dimensional character to improve selectivity and reduce off-target toxicity.

Drug Discovery Physicochemical Properties Lead Optimization

Rotatable Bond Count and Conformational Flexibility: Comparison with exo-8-Azabicyclo[3.2.1]octane-3-methanol

{8-Oxabicyclo[3.2.1]octan-3-yl}methanol contains exactly one rotatable bond (the C–CH₂OH linkage), conferring limited conformational flexibility while maintaining the rigid bicyclic core . Its nitrogen-containing analog, exo-8-azabicyclo[3.2.1]octane-3-methanol (CAS 60941-77-7), also possesses one rotatable bond but introduces a basic amine nitrogen that significantly alters pKa, hydrogen bonding capacity, and potential for salt formation . The absence of the basic amine in the oxygen-bridged compound eliminates pH-dependent ionization and reduces the risk of hERG channel blockade and phospholipidosis associated with cationic amphiphilic drugs. This is supported by the broader observation that 8-oxabicyclo[3.2.1]octane-based DAT inhibitors (e.g., O-913) demonstrated that an amino nitrogen is not required for high-affinity transporter binding, validating the oxa-bridge as a viable non-basic isostere [1].

Medicinal Chemistry Conformational Analysis Bioisosterism

Optimal Application Scenarios for {8-Oxabicyclo[3.2.1]octan-3-yl}methanol Based on Evidence-Driven Differentiation


Chiral Building Block for the Stereoselective Synthesis of C-Linked Nucleosides and Conduritols

The 8-oxabicyclo[3.2.1]octane scaffold, functionalized with a hydroxymethyl group, serves as a versatile chiral building block for constructing C-linked nucleosides and conduritols [1]. The primary alcohol handle allows for selective functionalization and coupling, while the rigid bicyclic framework provides stereochemical control essential for accessing biologically relevant targets. Procuring {8-Oxabicyclo[3.2.1]octan-3-yl}methanol enables direct entry into these synthetic sequences, whereas the carboxylic acid or ester analogs would require additional redox manipulations, reducing overall yield and increasing step count. The compound's high Fsp³ (1.0) and low molecular weight further align with modern fragment-based drug discovery paradigms .

Construction of CNS-Penetrant, Non-Basic Pharmacophores Targeting Monoamine Transporters

The 8-oxabicyclo[3.2.1]octane core is a validated isostere for the tropane skeleton found in cocaine and related monoamine transporter ligands [2]. Critically, research has demonstrated that replacement of the 8-aza (basic amine) bridge with an 8-oxa (neutral ether) bridge abolishes basicity while preserving high-affinity binding to the dopamine transporter (DAT), as evidenced by compounds such as O-913 (IC₅₀ = 3.08 nM in monkey striatum) [3]. {8-Oxabicyclo[3.2.1]octan-3-yl}methanol provides the foundational 8-oxa scaffold with a functionalizable 3-position, enabling medicinal chemists to elaborate this core into novel, non-basic DAT or SERT ligands with potentially reduced off-target cardiovascular liabilities associated with cationic amine-containing analogs [4].

Hydrophilic Fragment for Lead Optimization with Improved Solubility Profile

With a computed LogP of 0.43—0.27 units lower than the corresponding 3-carboxylic acid analog—{8-Oxabicyclo[3.2.1]octan-3-yl}methanol is inherently more hydrophilic [5]. This property makes it a superior choice for medicinal chemistry programs aiming to improve aqueous solubility of lead compounds, particularly when incorporated into larger, lipophilic scaffolds. The single hydrogen bond donor capacity of the primary alcohol also offers predictable, moderate polarity without the complications of an acidic proton, facilitating formulation development and reducing the risk of solubility-limited absorption in vivo.

Diversity-Oriented Synthesis and Scaffold Hopping in Heterocyclic Library Production

The 8-oxabicyclo[3.2.1]octane framework is recognized as a privileged scaffold for diversity-oriented synthesis due to its ability to undergo stereoselective ring-opening reactions to generate chiral monocyclic or linear compounds [6]. The 3-hydroxymethyl substituent provides a reactive handle that is orthogonal to the bridged ether, allowing for sequential functionalization strategies. This compound can be incorporated into parallel synthesis workflows to rapidly generate libraries of oxabicyclic derivatives for screening against diverse biological targets. The non-basic nature of the oxa-bridge distinguishes it from azabicyclic analogs and broadens the accessible chemical space for scaffold-hopping initiatives [7].

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